
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione is an organic compound with the molecular formula C₁₈H₁₇NO₄ and a molecular weight of 311.332 g/mol . This compound is characterized by its unique structure, which includes a dioxazinane ring substituted with diphenyl and propyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the dioxazinane ring. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the dioxazinane ring or the phenyl and propyl substituents.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets . In industry, it can be used in the development of new materials or as a precursor for other chemical products.
Wirkmechanismus
The mechanism of action of 4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events .
Vergleich Mit ähnlichen Verbindungen
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione can be compared to other similar compounds, such as 4,4-diphenyl-2-propyl-1,5,2-dioxazine-3,6-dione and 4,4-diphenyl-2-propyl-1,5,2-dioxazine-3,6-dione . These compounds share structural similarities but may differ in their chemical reactivity, physical properties, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
Eigenschaften
CAS-Nummer |
85264-26-2 |
|---|---|
Molekularformel |
C18H17NO4 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
4,4-diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione |
InChI |
InChI=1S/C18H17NO4/c1-2-13-19-16(20)18(22-17(21)23-19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI-Schlüssel |
GIHIBHLIZDDLSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C(OC(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


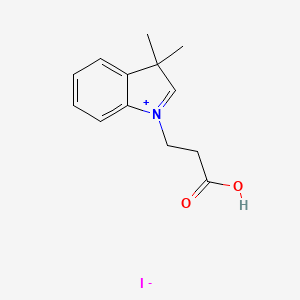
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

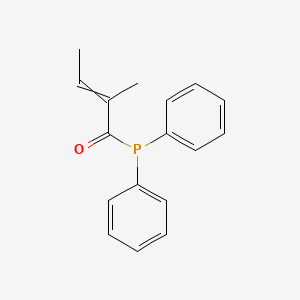
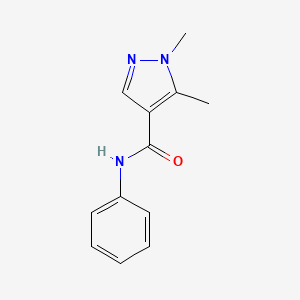
phosphanium chloride](/img/structure/B14412765.png)
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
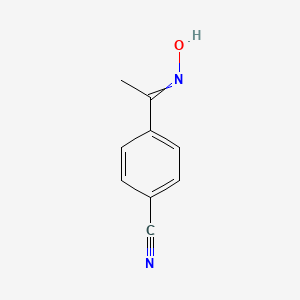
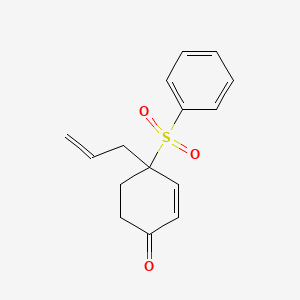

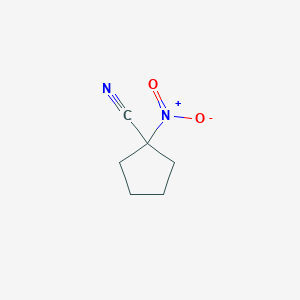
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
